molecular formula C15H22N2O2 B6629025 3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide

3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide

Cat. No.: B6629025
M. Wt: 262.35 g/mol
InChI Key: BEFAKOPPRIVLKG-UHFFFAOYSA-N
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Description

3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide, also known as HC-030031, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a selective inhibitor of the TRPA1 ion channel, which is involved in pain and inflammation signaling pathways.

Scientific Research Applications

3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. This compound has also been studied for its potential use in treating neuropathic pain, migraine, and other conditions associated with TRPA1 activation.

Mechanism of Action

3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide selectively inhibits the TRPA1 ion channel, which is involved in pain and inflammation signaling pathways. TRPA1 is activated by a variety of stimuli, including cold, heat, and chemicals. When activated, TRPA1 triggers a cascade of events that lead to the sensation of pain and inflammation. This compound blocks the activation of TRPA1, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to reduce TRPA1-mediated calcium influx and neuronal excitability. This compound has been shown to be selective for TRPA1, with little to no effect on other ion channels or receptors.

Advantages and Limitations for Lab Experiments

3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide has several advantages for lab experiments. It is a highly selective inhibitor of TRPA1, making it a useful tool for studying the role of TRPA1 in pain and inflammation. This compound is also stable and easy to synthesize, making it readily available for research applications. However, this compound has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide. One direction is to investigate its potential use in treating neuropathic pain, migraine, and other conditions associated with TRPA1 activation. Another direction is to study the potential for combination therapies with other analgesics or anti-inflammatory agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects.

Synthesis Methods

The synthesis of 3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide involves the reaction of 2-(hydroxymethyl)cyclohexylamine with 3-bromo-4'-methoxyacetophenone in the presence of a base. The resulting product is then treated with benzoyl chloride to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for research applications.

Properties

IUPAC Name

3-[[[2-(hydroxymethyl)cyclohexyl]amino]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c16-15(19)12-6-3-4-11(8-12)9-17-14-7-2-1-5-13(14)10-18/h3-4,6,8,13-14,17-18H,1-2,5,7,9-10H2,(H2,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFAKOPPRIVLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)NCC2=CC(=CC=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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